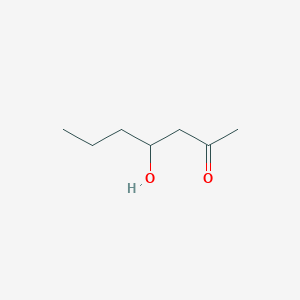
Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium is a complex organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a titanium center coordinated to a dichlorophenyl group and a dimethyl-lambda5-phosphane ligand, making it a subject of study in organometallic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium typically involves the reaction of titanium tetrachloride with 2,3-dichlorophenylphosphane in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows:
TiCl4+2,3-dichlorophenylphosphane→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can yield lower oxidation state titanium complexes.
Substitution: Ligand exchange reactions can occur, where the dichlorophenyl or phosphane ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium(III) species.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology
The compound’s potential biological applications are being explored, particularly in the development of new pharmaceuticals and as a probe for studying biological systems.
Medicine
In medicine, research is ongoing to investigate the compound’s potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry
Industrially, the compound is used in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium exerts its effects involves coordination to target molecules, leading to changes in their structure and reactivity. The titanium center can interact with various functional groups, facilitating catalytic processes and molecular transformations.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorophenylpiperazine: A related compound with a similar dichlorophenyl group but different coordination chemistry.
2,3-Dichlorophenyl isothiocyanate: Another compound featuring the dichlorophenyl moiety, used in different chemical applications.
Uniqueness
Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium is unique due to its specific coordination environment and the presence of both dichlorophenyl and phosphane ligands, which confer distinct reactivity and catalytic properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for ongoing research and application development.
Propiedades
Número CAS |
25669-76-5 |
|---|---|
Fórmula molecular |
C8H9Cl4PTi |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
dichloro-(2,3-dichlorophenyl)-dimethyl-λ5-phosphane;titanium |
InChI |
InChI=1S/C8H9Cl4P.Ti/c1-13(2,11,12)7-5-3-4-6(9)8(7)10;/h3-5H,1-2H3; |
Clave InChI |
AATIIXOMBSHBKT-UHFFFAOYSA-N |
SMILES canónico |
CP(C)(C1=C(C(=CC=C1)Cl)Cl)(Cl)Cl.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


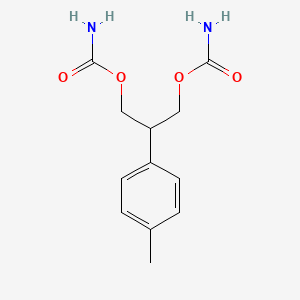
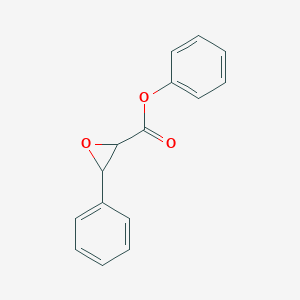
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
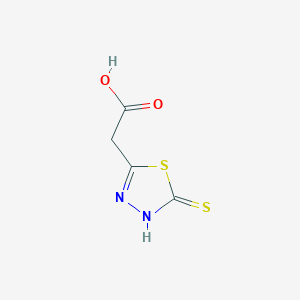
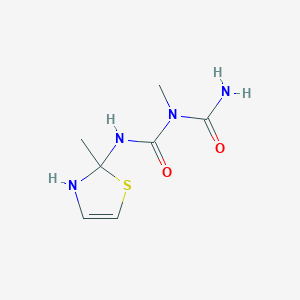
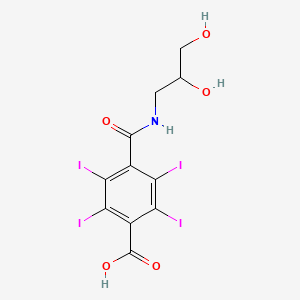

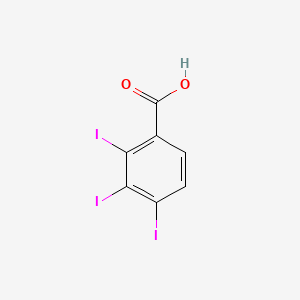
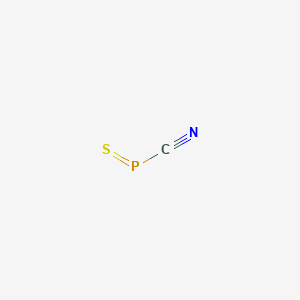
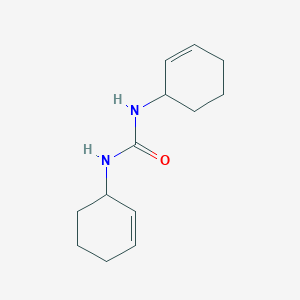
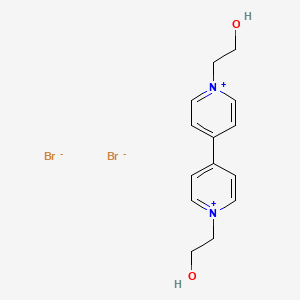
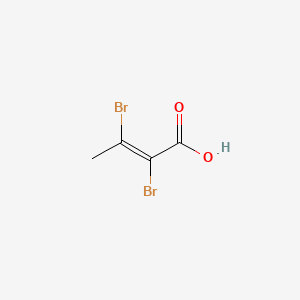
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
